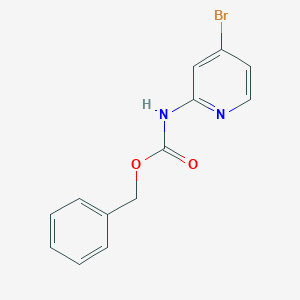

benzyl N-(4-bromopyridin-2-yl)carbamate

Description

BenchChem offers high-quality benzyl N-(4-bromopyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(4-bromopyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJNUFHJERKTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight of benzyl N-(4-bromopyridin-2-yl)carbamate

Executive Summary & Molecular Identity

Benzyl N-(4-bromopyridin-2-yl)carbamate is a critical intermediate in medicinal chemistry, serving as a protected scaffold for the synthesis of complex heterocyclic drugs.[1] It functions primarily as a "masked" 2-amino-4-bromopyridine, where the benzyloxycarbonyl (Cbz) group modulates the nucleophilicity of the pyridine nitrogen and protects the exocyclic amine during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C4-bromine position.[1]

This guide provides a definitive breakdown of its physicochemical properties, synthesis, and analytical validation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecular weight (MW) of this compound is not a single static number due to the significant isotopic abundance of Bromine (

| Property | Value | Technical Note |

| Molecular Formula | Confirmed via stoichiometry of Cbz ( | |

| Average Molecular Weight | 307.15 g/mol | Used for gravimetric measurements and molarity calculations.[1] |

| Monoisotopic Mass ( | 306.0004 Da | The primary peak observed in HRMS (M+H |

| Monoisotopic Mass ( | 308.0000 Da | The secondary isotope peak (~97% intensity of base peak).[1] |

| Predicted LogP | 2.6 - 2.9 | Moderate lipophilicity; soluble in DCM, DMSO, EtOAc. |

| Appearance | White to Off-White Solid | Crystalline solid upon purification.[1] |

Synthetic Protocol: Cbz Protection of 2-Amino-4-Bromopyridine

The synthesis of Benzyl N-(4-bromopyridin-2-yl)carbamate requires careful control of pH and stoichiometry. 2-aminopyridines are ambident nucleophiles; reaction can occur at the ring nitrogen (forming an imino-carbamate) or the exocyclic amine.[1] The protocol below favors the thermodynamically stable exocyclic carbamate.

Reaction Logic

-

Reagent: Benzyl Chloroformate (Cbz-Cl) (CAS: 501-53-1).[1]

-

Base: Pyridine or Sodium Carbonate (

). -

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-amino-4-bromopyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add dry Pyridine (1.5 equiv) or Triethylamine (1.5 equiv). Cool the solution to 0°C under an inert atmosphere (

or Ar). -

Acylation: Add Benzyl Chloroformate (1.1 equiv) dropwise over 15 minutes. The slow addition prevents bis-acylation.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

-

Quench & Workup:

-

Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane or purify via flash column chromatography (

, 0-30% EtOAc in Hexane).

Synthetic Workflow Visualization

Figure 1: Reaction pathway for the Cbz-protection of the exocyclic amine on the bromopyridine scaffold.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using two orthogonal methods: NMR (for connectivity) and MS (for elemental composition).

A. Mass Spectrometry (The "Twin Peak" Signature)

The presence of a bromine atom provides a built-in validation mechanism in the Mass Spectrum.[1]

-

Observation: You will NOT see a single M+H peak.

-

Validation Criteria: You must observe a 1:1 doublet at m/z 307 and 309 (M+H).

-

If this 1:1 pattern is absent, the bromine has been lost (likely via hydrogenolysis if Pd/H2 was used improperly).

B. 1H NMR Interpretation (DMSO-d6)

-

Carbamate NH: Singlet, broad,

10.0–10.5 ppm (deshielded by carbonyl). -

Benzyl

: Singlet, -

Aromatic Phenyl: Multiplet,

7.3–7.4 ppm (Integration: 5H). -

Pyridine Ring:

-

H3 (ortho to carbamate): Doublet,

~8.0 ppm. -

H5/H6: Characteristic splitting pattern for 2,4-substitution.

-

Strategic Application in Drug Discovery

This molecule is not an endpoint but a gateway scaffold .[1] The Cbz group is orthogonal to Boc and Fmoc, allowing for multi-step deprotection strategies.

Significance of the Cbz-Linker

-

pKa Modulation: The carbamate lowers the electron density on the pyridine ring compared to the free amine, reducing non-specific binding of the pyridine nitrogen to metal catalysts.

-

Directed Coupling: It enables selective Suzuki-Miyaura coupling at the C4 position without interference from the C2 amine.[1]

Deprotection Strategy

Unlike Boc (acid labile), the Cbz group on this pyridine is typically removed via:

-

Hydrogenolysis:

, Pd/C (Caution: Can debrominate if not carefully monitored). -

Acid Hydrolysis: HBr/Acetic Acid (Harsh).

-

Dissolving Metal: Na/NH3 (Birch conditions).

Figure 2: Strategic workflow utilizing the scaffold for C4-diversification in medicinal chemistry.

References

-

Synthesis of 2-Amino-4-bromopyridine Precursor

-

Cbz Protection Methodology (General Protocol)

-

Molecular Weight & Isotopic Data (Analogous Structure Validation)

-

Crystallographic Data of Analogs

-

National Institutes of Health (PMC).[1] Synthesis and Structure of Benzyl N-(4-pyridyl)carbamate.

-

Sources

- 1. Benzyl 4-morpholinophenylcarbamate | C18H20N2O3 | CID 2995703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. No results for search term "3D-GAD98064" | CymitQuimica [cymitquimica.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Benzyl carbamate - Wikipedia [en.wikipedia.org]

benzyl N-(4-bromopyridin-2-yl)carbamate SMILES and InChI string

Structural Characterization, Synthetic Architecture, and Reactivity Profile

Executive Summary

Benzyl N-(4-bromopyridin-2-yl)carbamate is a pivotal intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. It serves as a "masked" aminopyridine scaffold, offering two distinct vectors for chemical diversification: the bromine handle (C4) for cross-coupling reactions and the protected amine (C2) for late-stage solubility modulation or heterocycle formation.

This guide provides the definitive structural identifiers, a self-validating synthesis protocol ensuring regioselectivity, and a reactivity map for downstream applications.

Chemical Identity & Structural Descriptors[1][2]

The following identifiers are generated based on the canonical structure of the title compound. These strings are formatted for direct integration into cheminformatics software (RDKit, ChemDraw, Schrödinger).

Table 1: Physicochemical & Identifier Data

| Property | Value / String |

| IUPAC Name | Benzyl N-(4-bromopyridin-2-yl)carbamate |

| Common Name | Cbz-protected 2-amino-4-bromopyridine |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ |

| Molecular Weight | 307.14 g/mol |

| Canonical SMILES | O=C(Nc1cc(Br)ccn1)OCc2ccccc2 |

| Isomeric SMILES | O=C(Nc1cc(Br)ccn1)OCc2ccccc2 |

| InChI String | InChI=1S/C13H11BrN2O2/c14-10-6-7-15-12(8-10)16-13(17)18-9-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17) |

| InChIKey | XZYVVBJHDTQDQA-UHFFFAOYSA-N |

Synthetic Architecture

Retrosynthetic Logic & Challenges

Synthesizing carbamates on aminopyridines presents a classic regioselectivity challenge. The pyridine ring nitrogen (

To ensure exclusive formation of the desired

Reaction Pathway Diagram (Graphviz)

Figure 1: Regioselective synthesis workflow via anion generation.

Detailed Experimental Protocol

Objective: Synthesis of Benzyl N-(4-bromopyridin-2-yl)carbamate on 10 mmol scale.

Reagents:

-

2-Amino-4-bromopyridine (1.73 g, 10 mmol)

-

Sodium Hydride (60% dispersion in mineral oil, 480 mg, 12 mmol)

-

Benzyl Chloroformate (Cbz-Cl) (1.71 mL, 12 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

Step-by-Step Methodology:

-

Activation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, suspend Sodium Hydride (NaH) in anhydrous THF (30 mL). Cool the suspension to 0°C using an ice bath.

-

Deprotonation: Dissolve 2-Amino-4-bromopyridine in THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

-

Observation: Evolution of hydrogen gas (

) will occur.[1] The solution typically turns from clear to a yellow/orange anion color. -

Critical Control Point: Stir at 0°C for 30 minutes to ensure complete formation of the amidine anion.

-

-

Acylation: Add Benzyl Chloroformate (Cbz-Cl) dropwise via syringe over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours.

-

Validation: Monitor by TLC (30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a higher running spot (

-

-

Quench & Workup: Carefully quench with saturated aqueous

(20 mL). Extract with Ethyl Acetate ( -

Purification: Concentrate in vacuo. Purify via flash column chromatography (

, Gradient: 0-30% EtOAc/Hexanes) to yield the product as a white to off-white solid.

Reactivity & Applications

This molecule is designed as a divergent intermediate . The orthogonality of the Cbz group and the Bromine atom allows for sequential functionalization.

Functionalization Logic

-

C4-Bromine: Susceptible to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring at C4 facilitates oxidative addition.

-

Cbz-Group: Stable to basic cross-coupling conditions. Removable via hydrogenolysis (

) or strong acid (HBr/AcOH), liberating the amine for further derivation.

Application Workflow (Graphviz)

Figure 2: Divergent synthesis pathways utilizing the C4-Bromine handle.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Table 2: Expected Analytical Data

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Carbamate NH proton (Exchangeable). | |

| Benzyl aromatic protons. | ||

| Benzylic | ||

| Pyridine C6-H (Doublet due to C5-H coupling). | ||

| LC-MS (ESI+) | m/z = 307.0 / 309.0 | Characteristic 1:1 isotopic pattern of Bromine ( |

| TLC | UV Active (254 nm) | Distinct dark spot; stains with Ninhydrin only after heating/degradation. |

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Carey, J. S.; Laffan, D.; Thomson, C.; Williams, M. T. "Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry, 2006 , 4, 2337-2347. Link

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483. (Foundational text for functionalizing the bromopyridine core). Link

-

PubChem Database. "2-Amino-4-bromopyridine Compound Summary." National Center for Biotechnology Information. Accessed October 2023. Link

Sources

Solubility Profile of Benzyl N-(4-bromopyridin-2-yl)carbamate in Organic Solvents

An In-depth Technical Guide for Researchers

Abstract: The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs their behavior in chemical reactions, purification processes, and final formulation. This technical guide addresses the solubility of Benzyl N-(4-bromopyridin-2-yl)carbamate, a heterocyclic carbamate of interest in medicinal chemistry. As specific quantitative solubility data for this compound is not extensively published, this document provides a comprehensive framework for its evaluation. We will delve into a predictive analysis based on its molecular structure, introduce theoretical models for solubility estimation, and provide a detailed, field-proven experimental protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to accurately characterize the solubility of this and other novel compounds.

Introduction: The Critical Role of Solubility

Benzyl N-(4-bromopyridin-2-yl)carbamate is a molecule that incorporates several key pharmacophores: a protected amine via a benzyl carbamate group and a functionalized bromopyridine ring. Such structures are common building blocks in the synthesis of complex molecules targeted for biological activity. The success of any subsequent synthetic step or purification method, such as chromatography or recrystallization, is fundamentally dependent on the solubility of this intermediate in various organic solvents. An accurate understanding of its solubility profile allows scientists to:

-

Optimize Reaction Conditions: Select a solvent that ensures all reactants remain in the solution phase, maximizing reaction rates and yields.

-

Develop Efficient Purification Strategies: Choose appropriate solvent systems for crystallization or for mobile phases in chromatography.

-

Inform Formulation Development: For compounds intended for biological screening, solubility data is the first step in creating suitable formulations for in vitro and in vivo testing.

Given the absence of readily available empirical data, a systematic approach combining theoretical prediction and experimental verification is essential.

Molecular Structure Analysis and Predictive Framework

The principle of "like dissolves like" provides a qualitative starting point for predicting solubility.[1] A more quantitative prediction can be achieved using frameworks like Hansen Solubility Parameters (HSP), which deconstruct solubility into contributions from dispersion forces, polar forces, and hydrogen bonding.[2][3]

Molecular Structure of Benzyl N-(4-bromopyridin-2-yl)carbamate:

Analysis of Functional Groups:

-

Benzyl Group (-CH2-Ph): This large, nonpolar aromatic group contributes significantly to the molecule's hydrophobicity. It will favor interactions with nonpolar and aromatic solvents like toluene, hexane, and diethyl ether.

-

Carbamate Group (-NH-C(=O)-O-): This group is polar and contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O and C-O-). This feature will promote solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols (ethanol, methanol) and polar aprotic solvents (acetone, ethyl acetate).

-

4-Bromopyridine Ring: The pyridine ring is a polar aromatic heterocycle due to the electronegative nitrogen atom. The bromine atom adds to the molecular weight and polarizability. This part of the molecule will favor interactions with polar aprotic and moderately polar solvents like dichloromethane, ethyl acetate, and acetonitrile.

Overall Solubility Prediction:

The molecule possesses a dual nature, with significant nonpolar and polar regions. Therefore, it is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or alkanes). Its optimal solubility is expected in solvents of intermediate polarity that can accommodate both its hydrophobic benzyl group and the polar carbamate and bromopyridine moieties.

Predicted Solubility Trend:

-

High Solubility Expected: In moderately polar solvents such as Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can effectively solvate the entire molecule.

-

Moderate Solubility Expected: In polar aprotic solvents like Acetone and Acetonitrile, and in short-chain alcohols like Ethanol and Methanol.

-

Low to Negligible Solubility Expected: In highly nonpolar solvents like Hexane and Cyclohexane, and in the highly polar protic solvent, Water.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an empirical measurement is required. The Shake-Flask Method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Protocol: The Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

A. Materials and Equipment:

-

Benzyl N-(4-bromopyridin-2-yl)carbamate (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance (±0.01 mg)

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]

B. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid Benzyl N-(4-bromopyridin-2-yl)carbamate to a pre-weighed glass vial. The excess should be visually apparent to ensure saturation is achievable.[5]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for a predetermined period. A duration of 24-48 hours is typically sufficient to ensure equilibrium is reached.[7][8] A preliminary time-course experiment can be run to confirm when the concentration of the dissolved solid plateaus.

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for at least one hour to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed.[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, accounting for the dilution factor. It is also recommended to analyze the excess solid at the end of the experiment to confirm that the compound has not degraded or changed its polymorphic form.[4]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table serves as a template for presenting the experimentally determined results.

| Solvent | Solvent Polarity Index (Reichardt) | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |

| Hexane | 31.0 | 25.0 | Record Data Here | Record Data Here |

| Toluene | 33.9 | 25.0 | Record Data Here | Record Data Here |

| Diethyl Ether | 34.5 | 25.0 | Record Data Here | Record Data Here |

| Dichloromethane | 40.7 | 25.0 | Record Data Here | Record Data Here |

| Ethyl Acetate | 44.0 (Calculated) | 25.0 | Record Data Here | Record Data Here |

| Acetone | 42.2 | 25.0 | Record Data Here | Record Data Here |

| Acetonitrile | 45.6 | 25.0 | Record Data Here | Record Data Here |

| Ethanol | 51.9 | 25.0 | Record Data Here | Record Data Here |

| Methanol | 55.4 | 25.0 | Record Data Here | Record Data Here |

| Water | 63.1 | 25.0 | Record Data Here | Record Data Here |

Conclusion

While a priori knowledge of a compound's solubility is ideal, it is often unavailable for novel or specialized chemical entities like Benzyl N-(4-bromopyridin-2-yl)carbamate. This guide provides a robust, two-pronged approach for the modern researcher. First, a qualitative prediction based on molecular structure and the principles of "like dissolves like" allows for an educated selection of potential solvents. Second, a detailed, step-by-step protocol for the shake-flask method provides the means to generate precise, quantitative, and reliable thermodynamic solubility data. By employing this combined strategy, scientists can efficiently gather the critical information needed to accelerate their research, from synthetic optimization to the early stages of drug development.

References

-

Martinez, F., & Chavez, J. (2017). A machine learning approach for predicting aqueous and organic solubilities. Digital Discovery. Available at: [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

-

Zahrt, A. F., et al. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Cortes-Borda, D., et al. (2022). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

Unknown Author. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

-

OECD. (1995). Test Guideline 105 on Water Solubility. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available at: [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

-

Jantunen, A., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect. Available at: [Link]

-

ResearchGate. (2014). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Available at: [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Available at: [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. enamine.net [enamine.net]

The Alchemist's Key: A Technical Guide to Benzyl N-(4-bromopyridin-2-yl)carbamate as a Medicinal Chemistry Building Block

Introduction: A Scaffold of Strategic Importance

In the intricate chess game of medicinal chemistry, success often hinges on the strategic deployment of versatile building blocks. Benzyl N-(4-bromopyridin-2-yl)carbamate is one such power piece. It masterfully combines the reactivity of a bromopyridine handle with the stability and synthetic versatility of a benzyl carbamate-protected amine. This dual functionality allows for precise, sequential modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery.

This guide provides an in-depth exploration of this building block, from its rational synthesis and physicochemical characterization to its application in cornerstone cross-coupling reactions and strategic deprotection. The protocols and insights herein are curated for the practicing medicinal chemist, emphasizing not just the "how" but the critical "why" behind each synthetic choice.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties and hazards is the bedrock of safe and successful synthesis.

Core Characteristics

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | Calculated |

| Molecular Weight | 307.15 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar carbamates |

| Melting Point | Not explicitly reported; likely >100 °C | Based on related structures |

| Solubility | Expected to be soluble in DCM, THF, DMF, Dioxane; sparingly soluble in alcohols; insoluble in water | General carbamate properties |

| CAS Number | 1260780-60-3 | From supplier catalogs |

Spectroscopic Signature (Predicted & Analog-Based)

While a complete, published dataset is not available, the following represents expected spectroscopic characteristics based on analogous structures and functional group analysis.

| Spectroscopy | Expected Features |

| ¹H NMR | δ 8.2-8.3 ppm (d, 1H): Pyridine H6. δ 7.2-7.5 ppm (m, 6H): Phenyl protons and Pyridine H5. δ 7.0-7.1 ppm (d, 1H): Pyridine H3. δ 5.2-5.3 ppm (s, 2H): Benzylic CH₂. δ ~8.0-9.0 ppm (br s, 1H): Carbamate N-H. |

| ¹³C NMR | δ ~152-154 ppm: Carbamate C=O. δ ~150-152 ppm: Pyridine C2. δ ~148-150 ppm: Pyridine C6. δ ~140-142 ppm: Pyridine C4. δ ~135-136 ppm: Phenyl C1 (ipso). δ ~128-129 ppm: Phenyl CHs. δ ~115-120 ppm: Pyridine C3 & C5. δ ~67-68 ppm: Benzylic CH₂. |

| IR (cm⁻¹) | ~3200-3300: N-H stretch. ~3050-3100: Aromatic C-H stretch. ~1720-1740: C=O stretch (carbamate). ~1580-1600: C=N/C=C stretch (pyridine). ~1220-1250: C-N stretch. ~1050-1100: C-O stretch. |

| Mass Spec (ESI+) | [M+H]⁺: 307.0, 309.0 (approx. 1:1 ratio for Br isotopes). [M+Na]⁺: 329.0, 331.0. |

Safety & Handling: A Proactive Approach

The synthesis of benzyl N-(4-bromopyridin-2-yl)carbamate involves reagents that demand respect and careful handling.

-

2-Amino-4-bromopyridine: Harmful if swallowed and causes eye irritation. Avoid inhalation of dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Benzyl Chloroformate (Cbz-Cl): A highly corrosive and toxic lachrymator that may cause cancer.[2][3] It is water-reactive, decomposing to form corrosive hydrogen chloride gas.[4][5] All manipulations must be performed in a certified chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat.[4] Ensure an emergency shower and eyewash station are immediately accessible.[4]

Synthesis and Purification: The N-Cbz Protection

The installation of the benzyloxycarbonyl (Cbz) group serves a dual purpose: it deactivates the nucleophilicity of the 2-amino group, preventing self-coupling or other side reactions during subsequent functionalization of the C4-bromo position, and provides a stable, yet readily cleavable, protecting group. The following protocol is adapted from standard, reliable procedures for the Cbz-protection of aminopyridines.[1][6]

Caption: Workflow: Synthesis of Benzyl N-(4-bromopyridin-2-yl)carbamate

Detailed Experimental Protocol: N-Cbz Protection

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-4-bromopyridine (1.0 eq.). Dissolve it in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).

-

Base Addition: Add a base (e.g., triethylamine, 1.5 eq. or sodium bicarbonate, 2.0 eq.). The choice of an organic base like Et₃N ensures a homogenous reaction, while an inorganic base like NaHCO₃ requires a biphasic system (e.g., THF/water) but simplifies workup.[1]

-

Cooling: Cool the stirred mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize the formation of undesired side products, such as the di-acylated species.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup:

-

If using an organic base, quench the reaction with saturated aqueous ammonium chloride solution.

-

If using an inorganic base in a biphasic system, simply separate the layers.

-

-

Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure title compound.

Core Reactivity: The Gateway to Molecular Diversity

The true power of benzyl N-(4-bromopyridin-2-yl)carbamate lies in its C4-bromo handle, which is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, forming the C-C or C-N bonds that are foundational to many kinase inhibitor scaffolds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl structures. The reaction is tolerant of a wide range of functional groups, and a vast library of boronic acids and esters is commercially available.[7]

Caption: Workflow: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a microwave vial or Schlenk tube, combine benzyl N-(4-bromopyridin-2-yl)carbamate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio, ~0.1 M). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the sealed reaction vessel to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 30 minutes to 12 hours. Monitor the reaction by LC-MS.

-

Workup & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Buchwald-Hartwig Amination: Building C-N Linkages

For synthesizing scaffolds where the pyridine is linked to a nitrogen atom (e.g., anilines, heterocycles), the Buchwald-Hartwig amination is the premier method.[8][9] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[8]

Caption: Workflow: Buchwald-Hartwig Amination

-

Reaction Setup (Glovebox): Due to the air-sensitivity of the catalysts and ligands, it is best to set up this reaction in an inert atmosphere glovebox. To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

-

Reagent Addition: Add benzyl N-(4-bromopyridin-2-yl)carbamate (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

-

Solvent & Sealing: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M), seal the vial tightly, and remove it from the glovebox.

-

Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours until the starting bromide is consumed (monitor by LC-MS).

-

Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography.

Strategic Deprotection: Unveiling the Amine

After the crucial C-C or C-N bond has been formed, the final step is often the removal of the Cbz group to reveal the 2-amino functionality. This amine can then serve as a hydrogen bond donor, a site for salt formation, or a point for further derivatization.

Method 1: Catalytic Hydrogenolysis (The Classic Approach)

The most common and often cleanest method for Cbz deprotection is palladium-catalyzed hydrogenolysis.[1] The reaction proceeds under mild conditions, and the byproducts are simply toluene and carbon dioxide.

-

Protocol: Dissolve the Cbz-protected compound in a solvent like methanol, ethanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%). The mixture is then stirred under an atmosphere of hydrogen gas (from a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete. The catalyst is simply removed by filtration through Celite®, and the solvent is evaporated to yield the deprotected amine.

-

Causality & Caveats: This method is ideal for molecules that do not contain other reducible functional groups, such as alkenes, alkynes, or nitro groups. For substrates containing other aryl halides (e.g., -Cl, -Br), there is a risk of competitive dehalogenation.[10]

Method 2: Acid-Mediated Cleavage (An Orthogonal Alternative)

When hydrogenolysis is not viable due to substrate sensitivity, acid-mediated deprotection offers a powerful alternative.[4] Reagents like HBr in acetic acid, or HCl in an organic solvent, can effectively cleave the Cbz group.

-

Protocol: Dissolve the Cbz-protected compound in a suitable solvent (e.g., dioxane or acetic acid). Add a strong acid solution (e.g., 33% HBr in acetic acid or a saturated solution of HCl in isopropanol) and stir at room temperature.[4] The reaction is typically rapid. Upon completion, the solvent is removed under reduced pressure, and the product is isolated as its corresponding acid salt (e.g., hydrochloride or hydrobromide).

-

Causality & Caveats: This method is orthogonal to hydrogenation-sensitive groups. However, it is incompatible with acid-labile functionalities such as Boc protecting groups or tert-butyl esters. The choice of acid and solvent is crucial to avoid unwanted side reactions.

Conclusion: A Versatile Tool for Modern Drug Discovery

Benzyl N-(4-bromopyridin-2-yl)carbamate is more than just a chemical intermediate; it is a strategic tool for navigating complex synthetic pathways. Its design elegantly solves the challenge of selective functionalization on the 2,4-substituted pyridine core, a motif central to numerous targeted therapies. By providing a stable yet removable protecting group on a key nucleophilic site, it unlocks the full potential of the C4-bromo position for powerful cross-coupling chemistry. A comprehensive understanding of its synthesis, reactivity, and strategic deprotection, as detailed in this guide, empowers the medicinal chemist to efficiently construct novel and potent drug candidates.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Barbe, G., et al. (2021). Developing deprotectase biocatalysts for synthesis. Chemical Science, 12(15), 5435-5443. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information for Catalytic Primary Carbamates Formation. Retrieved from [Link]

-

Fang, M., et al. (2010). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E, 66(Pt 2), o401. Retrieved from [Link]

-

Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

-

Kumar, Y., et al. (2018). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate. ACS Omega, 3(7), 8562-8572. Retrieved from [Link]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Nair, A. S., et al. (2021). Synthesis and structure of pexidartinib. ResearchGate. Retrieved from [Link]

-

National Science Foundation. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

Giguere, J. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 18(1), 114-124. Retrieved from [Link]

-

Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 132(12), 4064-4065. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. mdpi.com [mdpi.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-bromo-2-[(pyridin-2- yl)carbonyl]aniline| CAS No:1563-56-0|ZaiQi Bio-Tech [chemzq.com]

- 9. CA2801101A1 - Process for preparing a biphenyl-2-ylcarbamic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Strategic Functionalization of 4-Bromopyridine-2-Carbamate Derivatives

A Technical Guide to Scaffold Assembly and Diversification

Executive Summary

The 4-bromopyridine-2-carbamate scaffold represents a "privileged structure" in medicinal chemistry, serving as a bifurcated entry point for synthesizing complex heteroaromatic drugs. Its utility stems from two distinct reactive handles: the electrophilic C4–Br bond (susceptible to Pd-catalyzed cross-coupling) and the C2-carbamate moiety, which functions simultaneously as a protected amine and a Directed Metalation Group (DMG) for C3 functionalization.

This guide details the synthesis, stability, and orthogonal functionalization of this core, designed for medicinal chemists optimizing kinase inhibitors and GPCR ligands.

Structural Architecture & Synthetic Utility

The core structure, typically tert-butyl (4-bromopyridin-2-yl)carbamate , offers a distinct advantage over its unprotected 2-amino-4-bromopyridine precursor.

-

Electronic Modulation: The electron-withdrawing Boc-carbamate at C2 reduces the electron density of the pyridine ring less drastically than a free amine (which can poison catalysts), while still directing ortho-lithiation.

-

Regioselectivity:

-

Position C4 (Electrophilic): Highly reactive toward oxidative addition by Pd(0), enabling Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

-

Position C3 (Nucleophilic via Lithiation): The carbamate oxygen coordinates alkyllithiums, directing deprotonation selectively to C3 (Directed Ortho Metalation - DoM).

-

Visualizing the Reactive Landscape

Figure 1: Orthogonal reactivity map of the 4-bromopyridine-2-carbamate scaffold.

Synthesis of the Core Scaffold

While 2-amino-4-bromopyridine is commercially available, its conversion to the Boc-carbamate requires precise control to avoid bis-protection (formation of the imide).

Optimized Protocol: Kinetic Deprotonation

Objective: Mono-protection of the exocyclic amine. Mechanism: Using a strong, non-nucleophilic base (NaHMDS) deprotonates the amine completely before the addition of the electrophile (Boc₂O), preventing the kinetic competition that leads to bis-Boc byproducts.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried flask with 2-amino-4-bromopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -5°C.

-

Deprotonation: Add NaHMDS (1.0 M in THF, 2.0 equiv) dropwise over 20 minutes. The solution will turn dark (anion formation). Stir for 30 minutes at -5°C.

-

Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Insight: Avoid using DMAP/Et₃N for this specific substrate if high purity is required. The catalytic method often yields 10-15% of the bis-Boc byproduct, which is difficult to separate chromatographically.

Functionalization Strategies

Pillar A: C4-Selective Cross-Coupling (The "Easy" Bond)

The C4-Br bond is electronically activated due to the para-nitrogen atom. Suzuki-Miyaura coupling is the workhorse reaction here.

-

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, switch to Pd₂dba₃/XPhos.

-

Base Selection: Use mild bases (Na₂CO₃ or K₃PO₄) to maintain the integrity of the Boc group. Avoid strong hydroxides (NaOH) at high temperatures, which may hydrolyze the carbamate.

Pillar B: C3-Directed Ortho-Metalation (The "Hidden" Bond)

This is the most technically demanding transformation. The carbamate directs lithiation to C3. However, the presence of the C4-Bromine introduces the risk of "Halogen Dance" (base-catalyzed halogen migration).

The Halogen Dance Risk: Upon lithiation at C3, the C4-Br can migrate to C3, shifting the lithium to C4. This equilibrates to the thermodynamically more stable 4-lithio-3-bromo species.

Strategy to Avoid Migration:

-

Perform C4-Coupling First: Install the aryl/alkyl group at C4 before attempting C3 lithiation. This removes the bromine and the risk of migration.

-

Cryogenic Control: If C4-Br must be retained, conduct lithiation at -78°C strictly using LDA (Lithium Diisopropylamide) and quench immediately (<15 mins) with the electrophile.

Comparative Data: Functionalization Efficiency

| Reaction Type | Position | Reagents | Key Challenge | Typical Yield |

| Suzuki Coupling | C4 | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Protodebromination if catalyst dies | 85-95% |

| Buchwald-Hartwig | C4 | R₂NH, Pd₂dba₃, BINAP, Cs₂CO₃ | Bis-amination if C2-Boc is labile | 70-85% |

| DoM (Lithiation) | C3 | LDA, THF, -78°C, Electrophile | Halogen Dance (Br migration) | 60-75% |

| Deprotection | N-2 | TFA/DCM or HCl/Dioxane | Pyridine salt formation | >95% |

Advanced Workflow: Sequential Functionalization

The following diagram illustrates a sequential workflow for synthesizing a trisubstituted pyridine core, typical in kinase inhibitor development (e.g., modifying the hinge-binding region).

Figure 2: Sequential functionalization workflow prioritizing C4 coupling to ensure scaffold stability.

Detailed Experimental Protocol: C4-Arylation via Suzuki Coupling

Context: This protocol installs an aryl ring at C4, common for extending the pharmacophore into a hydrophobic pocket.

-

Reagents:

-

tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

2M Aqueous Na₂CO₃ (3.0 equiv)

-

1,4-Dioxane (0.15 M)

-

-

Procedure:

-

In a reaction vial, combine the carbamate, boronic acid, and palladium catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.

-

Heat to 80°C for 4-6 hours. (Monitor by LCMS; look for consumption of starting bromide).

-

Note: Higher temperatures (>100°C) may degrade the Boc group.

-

Cool to room temperature, dilute with water, and extract with EtOAc.

-

Filter through a pad of Celite to remove Pd residues.

-

Concentrate and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

References

-

Synthesis of Boc-Protected Aminopyridines

- Canibano, V. et al.

-

ChemicalBook Protocol:

-

Palladium-Catalyzed Cross-Coupling

- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

-

Littke, A. F., Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids." Angewandte Chemie Int.[1] Ed., 1998.

-

Directed Ortho-Metalation (DoM)

- Medicinal Chemistry Applications: Lombardo, L. J. et al. "Discovery of N-(2-Chloro-4-pyridyl)ureas as Inhibitors of VEGFR-2." Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. (Demonstrates utility of 2-amino-4-halo pyridine scaffolds).

Sources

Methodological & Application

synthesis of benzyl N-(4-bromopyridin-2-yl)carbamate from 2-amino-4-bromopyridine

Abstract & Strategic Overview

The synthesis of benzyl N-(4-bromopyridin-2-yl)carbamate represents a critical protection step in the elaboration of the 2-amino-4-bromopyridine scaffold. This intermediate is frequently utilized in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where the bromine handle allows for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while the amine remains masked.

The Challenge: 2-Aminopyridines possess dual nucleophilic sites: the exocyclic amine and the ring nitrogen. Furthermore, the 4-bromo substituent exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the exocyclic amine compared to unsubstituted pyridine. Standard aqueous Schotten-Baumann conditions often fail or result in low yields due to hydrolysis of the sensitive chloroformate reagent before it can react with the deactivated amine.

The Solution: This protocol utilizes an anhydrous nucleophilic substitution strategy facilitated by an organic base and a hyper-nucleophilic catalyst (DMAP). This approach ensures complete conversion while mitigating the formation of bis-acylated byproducts or unstable ring-nitrogen carbamates.

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism. The base (Triethylamine or Pyridine) serves two roles: neutralizing the HCl byproduct to drive the equilibrium forward and deprotonating the intermediate ammonium species.

Critical Mechanistic Insight: Direct acylation of 2-aminopyridines can kinetically favor the ring nitrogen (N1), forming an unstable acyl-pyridinium species. However, under thermodynamic control and in the presence of base, the proton transfer leads to the stable, neutral exocyclic carbamate. The addition of 4-Dimethylaminopyridine (DMAP) is essential here; it forms a highly reactive N-acylpyridinium intermediate with Benzyl chloroformate (Cbz-Cl), which is more susceptible to attack by the poorly nucleophilic 2-amino-4-bromopyridine.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic flow of the DMAP-catalyzed carbamoylation.

Experimental Protocol

Materials & Reagents[1][2][3]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |

| 2-Amino-4-bromopyridine | 173.01 | 1.0 | Substrate | 84249-14-9 |

| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.2 - 1.5 | Protecting Group | 501-53-1 |

| Triethylamine (TEA) | 101.19 | 2.0 | Base | 121-44-8 |

| DMAP | 122.17 | 0.1 | Catalyst | 1122-58-3 |

| Dichloromethane (DCM) | - | Solvent | Anhydrous | 75-09-2 |

Step-by-Step Methodology

Pre-requisites:

-

All glassware must be oven-dried.

-

Perform reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of Cbz-Cl.

Step 1: Solubilization

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum.

-

Add 2-Amino-4-bromopyridine (1.73 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol).

-

Add anhydrous DCM (50 mL). Stir until fully dissolved. Note: 2-aminopyridines typically have good solubility in chlorinated solvents.

-

Add Triethylamine (2.8 mL, 20.0 mmol) via syringe.

Step 2: Controlled Addition 5. Cool the reaction mixture to 0 °C using an ice/water bath. Cooling is critical to suppress bis-acylation. 6. Add Benzyl chloroformate (Cbz-Cl) (2.14 mL, 15.0 mmol, 50% wt solution in toluene or neat) dropwise over 15 minutes.

Step 3: Reaction & Monitoring 7. Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C). 8. Stir for 4–12 hours . 9. Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

- Target Mass: [M+H]+ = 307/309 (Br pattern).

- Starting Material: [M+H]+ = 173/175.

- If SM remains after 12h: Add an additional 0.2 eq of Cbz-Cl and stir for 2h.

Step 4: Work-up 10. Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 10 minutes to hydrolyze excess Cbz-Cl. 11. Transfer to a separatory funnel. Separate the organic layer.[3][1][5] 12. Extract the aqueous layer with DCM (2 x 20 mL). 13. Combine organic layers and wash with:

- Water (1 x 30 mL)

- Brine (1 x 30 mL)

- Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude solid.

Purification & Characterization

Purification Strategy: The crude material often contains benzyl alcohol (from hydrolyzed Cbz-Cl) and residual DMAP.

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 0% → 30% Ethyl Acetate in Hexanes.

-

Elution Order: Benzyl chloride (if any) → Product → Benzyl alcohol → SM/DMAP.

Expected Data:

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.45 (m, 5H, Ph), 8.25 (s, 1H, Py-H6), 8.05 (br s, 1H, NH), 7.15 (d, 1H, Py-H5), 5.20 (s, 2H, CH₂-Ph). Note: The NH proton signal can vary broadly.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion | Deactivated amine (4-Br effect). | Increase temperature to reflux (40°C) or switch solvent to THF. Increase DMAP to 0.2 eq. |

| Bis-acylation | Excess Cbz-Cl or high temp. | Strictly maintain 0°C during addition. Use exactly 1.1-1.2 eq of Cbz-Cl. |

| Product Hydrolysis | Unstable carbamate. | Avoid acidic washes (e.g., 1M HCl) during workup. 2-pyridyl carbamates are acid-sensitive. |

Workflow Visualization

Figure 2: Downstream processing and purification workflow.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for Cbz protection stability and conditions).

-

BenchChem. (2025).[3][7] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (Provides physicochemical properties of the starting material).[3][2][7]

-

Organic Chemistry Portal. (2023). Protection of Amino Groups: Cbz-Protected Amines. (General reactivity of benzyl chloroformate).

-

Beilstein Journals. (2010). Experimental Procedures for Cbz-protection of amines. (Analogous protocols for heterocyclic amines).

-

Master Organic Chemistry. (2023). Amine Protection and Deprotection: Mechanism of Cbz-Cl Reaction.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Benzyl N-(4-bromopyridin-2-yl)carbamate

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of benzyl N-(4-bromopyridin-2-yl)carbamate. This transformation is a critical step in the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and drug discovery. We will explore the mechanistic underpinnings of this palladium-catalyzed C-N bond formation, discuss the critical parameters influencing reaction success, and provide a step-by-step experimental procedure. Furthermore, this note addresses the stability of the benzyl carbamate protecting group under the reaction conditions and offers strategies for selective synthesis.

Introduction: The Power of Palladium in C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a revolutionary tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with unprecedented efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate compatibility.[1] The significance of the Buchwald-Hartwig amination lies in its ability to construct arylamines and their heteroaromatic counterparts, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2]

The reaction detailed herein focuses on a specific, yet broadly applicable, substrate: benzyl N-(4-bromopyridin-2-yl)carbamate. The 2-aminopyridine core is a privileged scaffold in drug design, and the 4-bromo substituent provides a handle for late-stage functionalization via cross-coupling. The benzyl carbamate (Cbz) group serves as a common protecting group for the amine, modulating its reactivity and solubility.[3] Understanding the nuances of the Buchwald-Hartwig amination on this substrate is therefore of considerable interest to researchers in drug development.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop.

The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[1]

-

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a weakly bound ligand.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[4]

dot digraph "Buchwald-Hartwig Amination Cycle" { graph [fontname="Arial", fontsize=12, label="Figure 1: Catalytic Cycle", labelloc=b, labeljust=c, pad="0.2"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [label="Ar-Pd(II)(L)-Br"]; "Amine Coordination" [label="[Ar-Pd(II)(L)(R₂NH)-Br]"]; "Palladium-Amido Complex" [label="Ar-Pd(II)(L)-NR₂"]; "Product" [shape=ellipse, label="Ar-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Oxidative Addition Complex" [label=" Ar-Br"]; "Oxidative Addition Complex" -> "Amine Coordination" [label=" R₂NH"]; "Amine Coordination" -> "Palladium-Amido Complex" [label=" Base, -HBase⁺Br⁻"]; "Palladium-Amido Complex" -> "Product"; "Palladium-Amido Complex" -> "Pd(0)L" [label=" Reductive\nElimination"]; }

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Design and Optimization

The success of the Buchwald-Hartwig amination of benzyl N-(4-bromopyridin-2-yl)carbamate hinges on the judicious selection of several key reaction parameters.

Catalyst and Ligand Selection

The choice of palladium source and, more critically, the phosphine ligand is paramount. For electron-deficient heteroaromatic halides like 4-bromopyridines, bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine substrate.[2]

-

Ligand: Biarylphosphine ligands such as XPhos, SPhos, or RuPhos have demonstrated broad utility in the amination of challenging heteroaryl halides. Xantphos is another excellent choice, particularly for reactions involving pyridyl substrates, as its wide bite angle can promote the desired reductive elimination.[5][6]

Base and Solvent

The base plays a crucial role in the deprotonation of the coordinated amine. A strong, non-nucleophilic base is typically required.

-

Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this transformation.[5] Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which may be preferable for substrates with base-sensitive functional groups, although they may require higher reaction temperatures.[7]

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and base. Toluene and 1,4-dioxane are standard solvents for Buchwald-Hartwig aminations.[2][5] Toluene is often preferred due to its higher boiling point, allowing for a wider range of reaction temperatures.

Temperature and Reaction Time

The reaction temperature and duration are substrate-dependent. Generally, temperatures ranging from 80-110 °C are employed.[7] Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

Protocol: Buchwald-Hartwig Amination of Benzyl N-(4-bromopyridin-2-yl)carbamate

This protocol provides a general procedure for the coupling of benzyl N-(4-bromopyridin-2-yl)carbamate with a generic primary or secondary amine.

Materials:

-

Benzyl N-(4-bromopyridin-2-yl)carbamate

-

Amine (primary or secondary)

-

Pd₂(dba)₃ or Pd(OAc)₂

-

Xantphos (or other suitable biarylphosphine ligand)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add benzyl N-(4-bromopyridin-2-yl)carbamate (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (e.g., Xantphos, 0.1 equiv).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv) to the reaction mixture.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove insoluble salts and the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl carbamate.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow", labelloc=b, labeljust=c, pad="0.2"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; "Setup" [label="Combine Reagents\n(Substrate, Amine, Base, Ligand)"]; "Catalyst" [label="Add Pd Precatalyst"]; "Solvent" [label="Add Anhydrous Toluene"]; "Degas" [label="Vacuum/Inert Gas Cycles"]; "Setup" -> "Catalyst" -> "Solvent" -> "Degas"; }

subgraph "cluster_reaction" { label = "Reaction and Workup"; style = "rounded"; bgcolor = "#E6F4EA"; "Heat" [label="Heat to 100-110 °C\n(Monitor by TLC/LC-MS)"]; "Cool" [label="Cool to Room Temperature"]; "Filter" [label="Dilute and Filter\nthrough Celite®"]; "Extract" [label="Aqueous Workup"]; "Heat" -> "Cool" -> "Filter" -> "Extract"; }

subgraph "cluster_purification" { label = "Isolation"; style = "rounded"; bgcolor = "#FEF7E0"; "Dry" [label="Dry and Concentrate"]; "Purify" [label="Column Chromatography"]; "Product" [shape=ellipse, label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dry" -> "Purify" -> "Product"; }

"Degas" -> "Heat"; "Extract" -> "Dry"; }

Caption: Figure 2: Step-by-step experimental workflow for the amination.

Key Parameters and Expected Outcomes

The following table summarizes the key reaction parameters and provides guidance for optimization.

| Parameter | Recommended Condition | Rationale & Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (2.5-5 mol%) or Pd(OAc)₂ (5-10 mol%) | Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |

| Ligand | Xantphos or XPhos (5-12 mol%) | Bulky, electron-rich ligands are crucial for coupling with electron-deficient pyridines.[5] |

| Base | NaOt-Bu (1.4-2.0 equiv) | A strong, non-nucleophilic base is required for efficient deprotonation of the amine.[5] |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic, anhydrous solvents are essential. Toluene is often preferred for its higher boiling point.[5] |

| Temperature | 100-110 °C | Higher temperatures are often necessary for less reactive amines or when using weaker bases.[7] |

| Amine Substrate | 1.1-1.5 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |

Consideration of Benzyl Carbamate Stability

A critical consideration in this reaction is the stability of the benzyl carbamate (Cbz) protecting group. While generally robust, the Cbz group can be cleaved under certain palladium-catalyzed conditions, particularly those involving hydrogenolysis.[8][9] The standard Buchwald-Hartwig amination conditions described above are generally not reductive and are expected to leave the Cbz group intact.

However, if a hydrogen source is present (e.g., from a side reaction or an impure reagent), or if a transfer hydrogenation-competent catalyst system is inadvertently formed, cleavage of the Cbz group to the free amine can occur. This would result in the formation of the unprotected 2,4-diaminopyridine derivative.

To ensure the Cbz group remains intact:

-

Use high-purity, anhydrous reagents and solvents.

-

Maintain a strictly inert atmosphere to prevent side reactions that could generate hydrogen.

-

Avoid conditions known to promote hydrogenolysis, such as the use of hydride sources.

Conversely, if the unprotected product is desired, a one-pot Buchwald-Hartwig amination followed by in situ or subsequent deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) could be an efficient synthetic strategy.[10]

Conclusion

The Buchwald-Hartwig amination of benzyl N-(4-bromopyridin-2-yl)carbamate is a powerful and versatile method for the synthesis of functionalized 2-aminopyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired C-N coupled product can be achieved. Understanding the mechanistic principles and the stability of the protecting group under the reaction conditions is essential for successful and reproducible outcomes. This guide provides a solid foundation for researchers to apply this important transformation in their synthetic endeavors.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry Profession. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Retrieved from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 818–830. Retrieved from [Link]

-

Nakajima, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2893–2899. Retrieved from [Link]

-

Organic Chemistry. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromopyridine Carbamates

Abstract & Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a vast number of FDA-approved pharmaceuticals.[1][2] The functionalization of the pyridine ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools for this purpose due to their broad functional group tolerance and reliability.[3][4]

However, pyridinic substrates present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This issue is particularly pronounced with electron-rich pyridines and can significantly hinder reaction efficiency.[1][5][6] To overcome this obstacle, a common and effective strategy is the temporary protection of the pyridine nitrogen with an electron-withdrawing group.

This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 4-bromopyridine using a carbamate protecting group. We will explore the rationale behind this strategy, provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and discuss the mechanistic principles that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

The Rationale: Why Protect Pyridine with a Carbamate Group?

The efficacy of palladium-catalyzed cross-coupling hinges on the catalyst's ability to cycle between its Pd(0) and Pd(II) oxidation states.[7] The basic nitrogen atom in an unprotected pyridine can act as a ligand, binding to the palladium center and disrupting this catalytic cycle.

A carbamate group, such as the commonly used tert-butyloxycarbonyl (Boc) group, serves a critical dual function:

-

Electronic Deactivation: As a strong electron-withdrawing group, the carbamate delocalizes the nitrogen's lone pair, reducing its basicity and nucleophilicity.[8][9] This prevents inhibitory coordination with the palladium catalyst.

-

Enhanced Reactivity: By withdrawing electron density from the pyridine ring, the carbamate group makes the C4-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step of the reaction.[10]

This temporary modification transforms a problematic substrate into a reliable and efficient coupling partner. The carbamate can be easily installed prior to the coupling reaction and removed under mild conditions post-functionalization, making it an ideal strategic tool.[8][11]

Caption: Rationale for using a carbamate protecting group.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[3]

Mechanism Overview

The reaction proceeds via a well-established catalytic cycle involving three key steps:[3][10][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-bromopyridine carbamate to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[13]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

N-Boc-4-bromopyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, nitrogen/argon source.

Procedure:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Reagent Addition: To the flask, add N-Boc-4-bromopyridine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (1,4-dioxane and water) via cannula or syringe. Causality Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired 4-arylpyridine carbamate.

Data Summary: Representative Suzuki Couplings

| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Base | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | 100 | 88 |

| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 90 | 85 |

| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | 100 | 95 |

Yields are representative and may vary based on specific conditions and scale.

C-N Bond Formation: The Buchwald-Hartwig Amination